[Tyr0] Thymus Factor

Peptide Chemistry Immunology Structural Biology

Researchers requiring thymulin receptor mapping often face the limitation that native thymulin lacks an iodinatable residue, restricting detection sensitivity. [Tyr⁰] Thymus Factor solves this with an N-terminal tyrosine for direct ¹²⁵I labeling. Key differentiators: • Enables high-specific-activity radiolabeling for autoradiography and receptor quantification • ~180 Da mass shift vs. thymulin provides unambiguous LC-MS identity confirmation • Synthetic decapeptide supplied with full analytical documentation for procurement compliance

Molecular Formula C42H66N14O17
Molecular Weight 1039.1 g/mol
Cat. No. B12391612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Tyr0] Thymus Factor
Molecular FormulaC42H66N14O17
Molecular Weight1039.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C42H66N14O17/c1-20(50-38(68)26(10-12-31(46)61)53-36(66)23(44)14-21-5-7-22(59)8-6-21)35(65)52-24(4-2-3-13-43)39(69)56-29(19-58)41(71)54-25(9-11-30(45)60)37(67)49-16-33(63)48-17-34(64)51-28(18-57)40(70)55-27(42(72)73)15-32(47)62/h5-8,20,23-29,57-59H,2-4,9-19,43-44H2,1H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,48,63)(H,49,67)(H,50,68)(H,51,64)(H,52,65)(H,53,66)(H,54,71)(H,55,70)(H,56,69)(H,72,73)/t20-,23-,24-,25-,26-,27-,28-,29-/m0/s1
InChIKeyLHJFEPUXMOPQHX-WVQSQKPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Tyr0] Thymus Factor Structural & Functional Baseline


[Tyr0] Thymus Factor is a synthetic decapeptide with the sequence H-Tyr-Gln-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn-OH, a molecular formula of C42H66N14O17, and a molecular weight of 1039.06 g/mol . It is an analog of thymic peptides, designed for research into immune function . The inclusion of an N-terminal Tyrosine (Tyr0) residue distinguishes it from endogenous thymic factors, enabling specific modifications for research applications, such as radioiodination .

[Tyr0] Thymus Factor Substitution Risks


Generic substitution of [Tyr0] Thymus Factor with other thymic peptides like Thymulin (FTS) or Thymosin Alpha 1 is scientifically invalid due to fundamental structural and functional differences. Thymulin is a zinc-dependent nonapeptide (pGlu-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn-OH) requiring a specific conformation for receptor binding and activity . [Tyr0] Thymus Factor is a synthetic decapeptide with an added N-terminal Tyrosine, a modification that can alter receptor binding kinetics, metabolic stability, and biological activity . Even minor sequence alterations in thymic factor analogs can convert an agonist into an antagonist . Therefore, procurement must be based on exact sequence identity to ensure experimental reproducibility and correct biological interpretation.

[Tyr0] Thymus Factor Differentiation Evidence


Direct Radioiodination via N-Terminal Tyrosine

[Tyr0] Thymus Factor differs from the endogenous nonapeptide thymic factor, Thymulin (also known as Facteur Thymique Sérique or FTS), by the addition of an N-terminal Tyrosine (Tyr) residue. While Thymulin has the sequence pGlu-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn-OH , [Tyr0] Thymus Factor has the sequence Tyr-Gln-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn-OH . This structural difference is critical, as studies on FTS analogs show that even single amino acid modifications can drastically alter biological activity, converting an agonist to an antagonist or rendering it inactive .

Peptide Chemistry Immunology Structural Biology

Mass Spectrometry Identity Confirmation

The physicochemical properties of [Tyr0] Thymus Factor are well-defined, enabling predictable handling and storage. Its molecular weight is 1039.06 g/mol and its isoelectric point (pI) is 10.47 . In contrast, many natural thymic peptide preparations are complex mixtures with broad molecular weight distributions, making standardization and batch-to-batch reproducibility challenging . A study comparing Thymus Factor X® (API TFX), a clinically used thymic peptide mixture, with newer preparations found significant differences in solubility and molecular weight profiles (3-25 kDa for one preparation vs. <10 kDa for another) . The single, defined molecular entity of [Tyr0] Thymus Factor eliminates this variability.

Peptide Chemistry Analytical Chemistry Procurement

Zinc-Dependence Profile Comparison

The N-terminal Tyrosine (Tyr0) residue in [Tyr0] Thymus Factor provides a specific and predictable site for radioiodination (e.g., with 125I), enabling its use as a tracer in receptor binding and autoradiography studies . While direct data for [Tyr0] Thymus Factor is absent, this is a well-established application for peptides with an N-terminal Tyr modification . In contrast, the native ligand, Thymulin, lacks this convenient labeling site, limiting its use in such assays without more complex, potentially activity-altering, labeling strategies .

Molecular Imaging Receptor Pharmacology Peptide Chemistry

[Tyr0] Thymus Factor Research & Industrial Applications


¹²⁵I-Radioligand Development for Receptor Mapping

Researchers investigating the binding kinetics, tissue distribution, or receptor pharmacology of thymic factors will find [Tyr0] Thymus Factor to be the optimal tool. Its N-terminal Tyrosine residue allows for straightforward and site-specific radioiodination, a critical feature for generating high-specific-activity tracers for autoradiography or binding assays . This application leverages the compound's unique structural feature not present in the native ligand, Thymulin.

LC-MS Identity QC for Multi-Analog Inventories

In research where experimental reproducibility and the elimination of confounding biological variables are paramount, [Tyr0] Thymus Factor is the superior choice over natural thymic extracts. Its status as a single, chemically defined synthetic peptide with a known molecular weight and sequence ensures batch-to-batch consistency . This is in stark contrast to complex peptide mixtures, such as Thymus Factor X®, which exhibit variable molecular weight profiles and compositions .

SAR of N-Terminal Modification and Zinc Dependence

[Tyr0] Thymus Factor serves as a specific, well-defined comparator molecule in SAR studies aimed at understanding how N-terminal modifications alter the biological activity of thymic peptides. Its sequence, differing from the native FTS nonapeptide by the addition of Tyr and the substitution of pGlu with Gln, provides a precise structural variant for assessing the functional consequences of these changes . This application is supported by the broader class of evidence showing that small modifications to thymic factors can drastically shift their biological profile from agonist to antagonist .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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